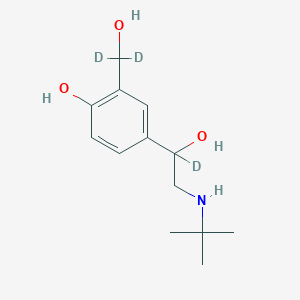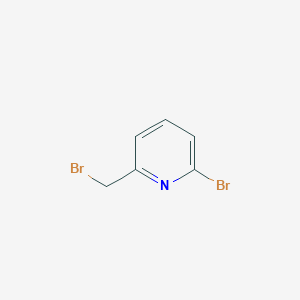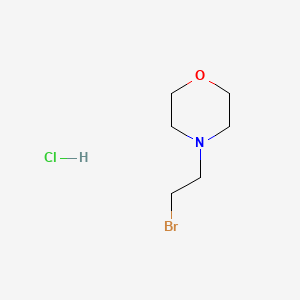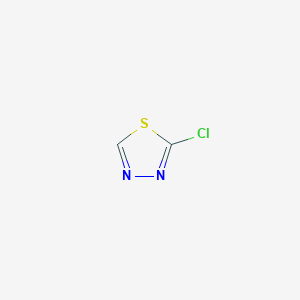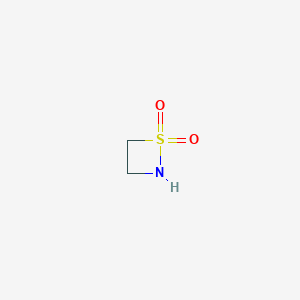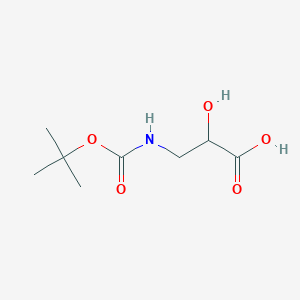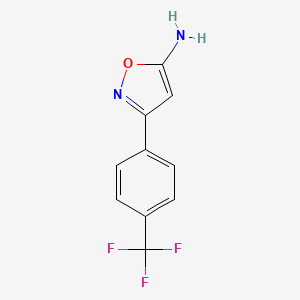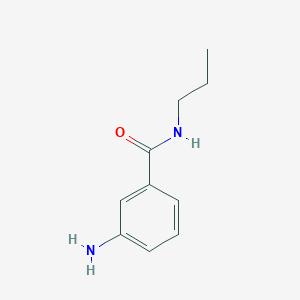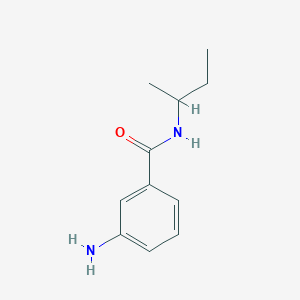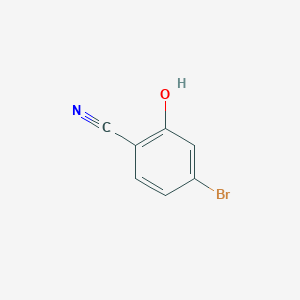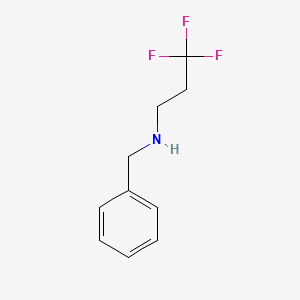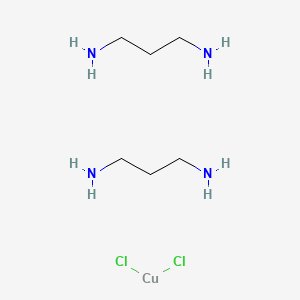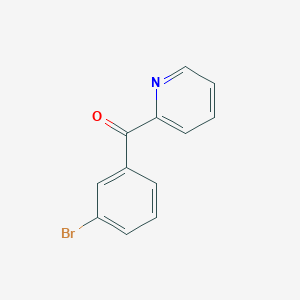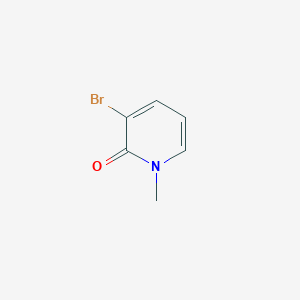
3-Bromo-1-methylpyridin-2(1H)-one
Descripción general
Descripción
The compound of interest, 3-Bromo-1-methylpyridin-2(1H)-one, is a brominated pyridinone derivative. Pyridinones are a class of compounds known for their diverse biological activities, including potential therapeutic applications. For instance, certain pyridinone derivatives have been evaluated for their HIV-1 reverse transcriptase inhibitory properties, as seen in the synthesis and evaluation of 3-aminopyridin-2(1H)-one derivatives . Moreover, brominated pyridinones can serve as intermediates in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of brominated pyridinones can be complex, involving multiple steps and regioselective reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the intricacies of such processes, including regioselective methoxylation and bromination steps . Similarly, the preparation of 3-bromo-6-methylpyridazine from a multi-step process involving cyclization, dehydrogenation, and substitution reactions highlights the synthetic challenges associated with brominated pyridine derivatives .
Molecular Structure Analysis
The molecular structure of brominated pyridinones can be characterized using various analytical techniques, including X-ray crystallography, NMR, and DFT calculations. For instance, the X-ray structure characterization of antipyrine derivatives provides insights into the intermolecular interactions and crystal packing stabilized by hydrogen bonds and π-interactions . Additionally, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed using X-ray diffraction and DFT calculations, revealing good agreement between experimental and theoretical geometrical parameters .
Chemical Reactions Analysis
Brominated pyridinones can undergo various chemical reactions, including halogen dance reactions, which are useful for generating pentasubstituted pyridines with desired functionalities . Moreover, brominated pyridinones can be used as intermediates in cross-coupling reactions, as demonstrated by the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridinones are influenced by their molecular structure and the nature of the substituents. For example, the presence of multiple halogen atoms in a compound like 5-bromo-2-chloro-4-fluoro-3-iodopyridine suggests a high degree of reactivity and potential as a building block in medicinal chemistry . Theoretical studies, including DFT calculations and molecular electrostatic potential (MEP) surface mapping, can provide insights into the electronic properties, such as HOMO and LUMO energies, and the chemical reactivity of these compounds .
Aplicaciones Científicas De Investigación
Ligand Discovery for Bromodomains
3-Amino-2-methylpyridine derivatives, closely related to 3-Bromo-1-methylpyridin-2(1H)-one, have been identified as ligands for the BAZ2B bromodomain. This discovery was made through automatic docking of numerous compounds, with subsequent in crystallo validation. These ligands show interaction with the ZA loop of bromodomains, indicating potential for targeted therapeutic applications (Marchand, Lolli, & Caflisch, 2016).
Synthesis of Piperazines and Lactams
Studies on the synthesis of various piperazines and lactams have utilized compounds similar to 3-Bromo-1-methylpyridin-2(1H)-one. These syntheses are crucial in developing pharmaceutical compounds and can lead to enantiomerically pure forms of these substances (Micouin et al., 1994).
Novel Pyridine Derivatives via Suzuki Cross-Coupling
A study on the palladium-catalyzed Suzuki cross-coupling reaction used 5-bromo-2-methylpyridin-3-amine, a compound similar to 3-Bromo-1-methylpyridin-2(1H)-one, to synthesize novel pyridine derivatives. These derivatives have potential applications in materials science, particularly as chiral dopants for liquid crystals, and also display biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Complexation Reactions and Solid State Structures
Research on the complexation reactions and solid-state structures of ligands similar to 3-Bromo-1-methylpyridin-2(1H)-one, like bis(3-pyridyl)methylvinylsilane, has provided insights into metal-organic frameworks and coordination chemistry. This is significant for applications in catalysis and molecular recognition (Rani, Rao, & Singh, 2009).
Tautomeric Studies in Crystals
Investigations into the tautomeric forms of pyrimidin-4-one derivatives, closely related to 3-Bromo-1-methylpyridin-2(1H)-one, within crystals have advanced our understanding of molecular behavior in solid-state forms. Such studies are crucial in pharmaceutical sciences for drug formulation and stability (Gerhardt & Bolte, 2016).
Propiedades
IUPAC Name |
3-bromo-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLQWLOMEUJSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methylpyridin-2(1H)-one | |
CAS RN |
81971-38-2 | |
| Record name | 3-bromo-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
